1-(5-Bromo-2-methylphenyl)-2-chloroethanone
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Overview
Description
1-(5-Bromo-2-methylphenyl)-2-chloroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position of the phenyl ring, along with a chloroethanone moiety
Synthetic Routes and Reaction Conditions:
Halogenation of 2-methylacetophenone: The synthesis of this compound can be achieved through the halogenation of 2-methylacetophenone. This involves the bromination of 2-methylacetophenone using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the fifth position of the phenyl ring.
Chlorination of the Ketone: The resulting 5-bromo-2-methylacetophenone can then be subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloroethanone moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can also be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used under basic conditions.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Major Products Formed:
Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of secondary alcohols.
Scientific Research Applications
1-(5-Bromo-2-methylphenyl)-2-chloroethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2-chloroethanone depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: In organic synthesis, the compound undergoes various chemical transformations based on the reactivity of the ketone and halogen functional groups.
Comparison with Similar Compounds
1-(4-Bromo-2-methylphenyl)-2-chloroethanone: Similar structure but with the bromine atom at the fourth position.
1-(5-Bromo-2-methylphenyl)-2-fluoroethanone: Similar structure but with a fluorine atom instead of chlorine.
1-(5-Bromo-2-methylphenyl)-2-iodoethanone: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 1-(5-Bromo-2-methylphenyl)-2-chloroethanone is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, as well as the presence of the chloroethanone moiety. This unique structure imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1312810-83-5 |
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Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C9H8BrClO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
JGXXOHBTIVPILP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)CCl |
Origin of Product |
United States |
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